molecular formula C22H19N3O B11560262 5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11560262
M. Wt: 341.4 g/mol
InChI Key: HSTIBCMKWNZEHK-UHFFFAOYSA-N
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Description

3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Condensation Reactions: Using aldehydes or ketones with hydrazines or hydrazides.

    Cyclization Reactions: Formation of the pyrazolone ring through cyclization of intermediate compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-PHENYL-3-METHYL-4-(NAPHTHALEN-1-YL)-1H-PYRAZOL-5-ONE: Similar structure with different substituents.

    3-METHYL-1-(4-CHLOROPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Chlorine substituent instead of methyl.

Uniqueness

3-METHYL-1-(4-METHYLPHENYL)-4-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substituents and the resulting biological and chemical properties. Its unique structure may confer distinct advantages in terms of activity and selectivity in various applications.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-(naphthalen-1-yliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C22H19N3O/c1-15-10-12-18(13-11-15)25-22(26)20(16(2)24-25)14-23-21-9-5-7-17-6-3-4-8-19(17)21/h3-14,24H,1-2H3

InChI Key

HSTIBCMKWNZEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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